5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. Compounds containing thiadiazole rings are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .
Result of Action
Numerous thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests they may be influenced by the cellular environment .
Biochemical Analysis
Biochemical Properties
The thiadiazole ring in 5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide allows it to cross cellular membranes and interact strongly with biological targets
Cellular Effects
Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can bind to various biomolecules and influence their activity , but the specific binding interactions of this compound have not been detailed in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, with oxidizing agents like bromine or chlorine.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Formation of the Thiophene Carboxamide: The final step involves the coupling of the thiadiazole-piperidine intermediate with a thiophene-2-carboxylic acid derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride: Another thiadiazole derivative with similar biological activities.
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: A compound with a different substituent on the thiadiazole ring but similar pharmacological properties.
Uniqueness
5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS2/c13-10-2-1-9(19-10)12(18)15-8-3-5-17(6-4-8)11-7-14-20-16-11/h1-2,7-8H,3-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNRMVXRRVRXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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